molecular formula C21H25N5O3S B11366448 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11366448
M. Wt: 427.5 g/mol
InChI Key: IFKJVSQVHPOUGU-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an indole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide.

    Formation of the Indole Moiety: The indole moiety can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final compound can be obtained by coupling the thiadiazole, indole, and pyrrolidine intermediates through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole and indole rings.

    Reduction: Reduced forms of the carbonyl and thiadiazole groups.

    Substitution: Substituted derivatives at the ethoxymethyl group.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Affecting Gene Expression: Influencing the expression of genes involved in oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
  • **N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate

Uniqueness

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxymethyl group, thiadiazole ring, and indole moiety contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N5O3S/c1-3-29-12-18-24-25-21(30-18)23-20(28)15-9-19(27)26(11-15)7-6-14-10-22-17-5-4-13(2)8-16(14)17/h4-5,8,10,15,22H,3,6-7,9,11-12H2,1-2H3,(H,23,25,28)

InChI Key

IFKJVSQVHPOUGU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C

Origin of Product

United States

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